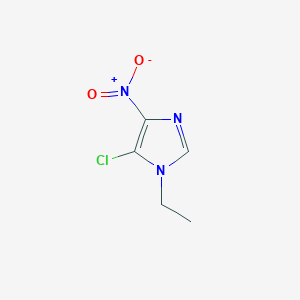
5-Chloro-1-ethyl-4-nitro-1h-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-ethyl-4-nitro-1H-imidazole: is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-ethyl-4-nitro-1H-imidazole typically involves the nitration of 1-ethylimidazole followed by chlorination. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, while chlorination can be achieved using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-1-ethyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 5-Amino-1-ethyl-4-nitro-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-1-ethyl-4-nitro-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of nitroimidazole derivatives on cellular processes.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other functional materials. Its unique chemical properties make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-ethyl-4-nitro-1H-imidazole involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage DNA and other cellular structures. This property is exploited in the development of antimicrobial and anticancer agents .
Comparación Con Compuestos Similares
- 5-Chloro-1-methyl-4-nitroimidazole
- 5-Chloro-1-ethyl-4-nitroimidazole
- 5-Chloro-1-ethyl-2-nitroimidazole
Comparison: 5-Chloro-1-ethyl-4-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Propiedades
Fórmula molecular |
C5H6ClN3O2 |
|---|---|
Peso molecular |
175.57 g/mol |
Nombre IUPAC |
5-chloro-1-ethyl-4-nitroimidazole |
InChI |
InChI=1S/C5H6ClN3O2/c1-2-8-3-7-5(4(8)6)9(10)11/h3H,2H2,1H3 |
Clave InChI |
AQANHGTUMOEEER-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC(=C1Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)



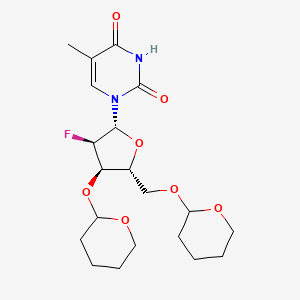

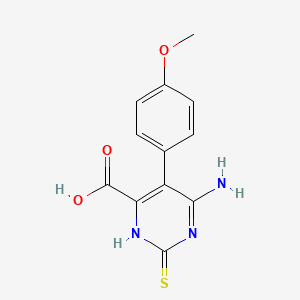

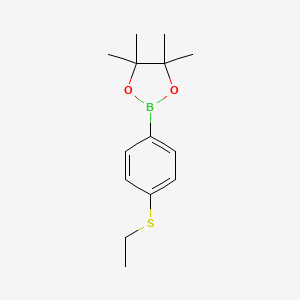

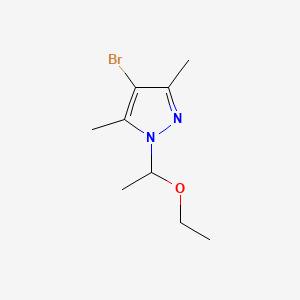
![4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14022424.png)
